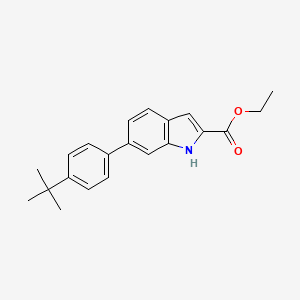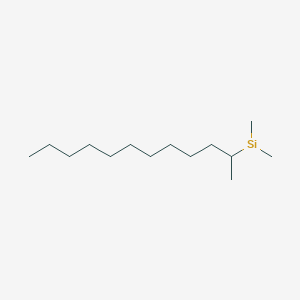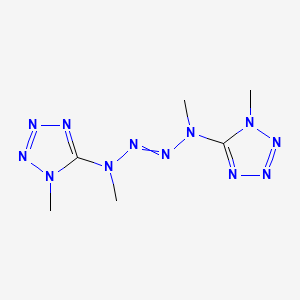
5,5'-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) is a compound belonging to the class of bistetrazoles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) typically involves the reaction of tetrazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydroxylamine in water to obtain dihydroxylammonium salts, which are then further reacted to form the desired bistetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other high-energy materials and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of energetic materials for explosives and propellants.
Mecanismo De Acción
The mechanism of action of 5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) involves its interaction with molecular targets and pathways. The compound’s high-energy density and structural properties enable it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes and receptors, to exert their effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5,5’-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol): Known for its high density and detonation velocity, making it a competitive high-energy-density material.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides: Exhibits greater density and heats of formation compared to carbocyclic counterparts.
Uniqueness
5,5’-(1,4-Dimethyltetraaz-2-ene-1,4-diyl)bis(1-methyl-1H-tetrazole) stands out due to its unique structural properties, which contribute to its high-energy density and potential applications in various fields. Its ability to undergo diverse chemical reactions and form reactive intermediates further enhances its versatility and utility in scientific research.
Propiedades
Número CAS |
824426-23-5 |
|---|---|
Fórmula molecular |
C6H12N12 |
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
N,1-dimethyl-N-[[methyl-(1-methyltetrazol-5-yl)amino]diazenyl]tetrazol-5-amine |
InChI |
InChI=1S/C6H12N12/c1-15-5(7-9-11-15)17(3)13-14-18(4)6-8-10-12-16(6)2/h1-4H3 |
Clave InChI |
ABYRYKHIYGAXRD-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=N1)N(C)N=NN(C)C2=NN=NN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
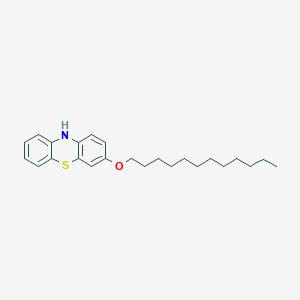
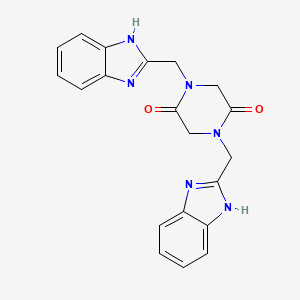
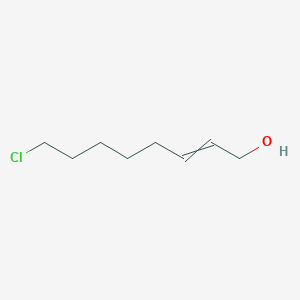
![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![3-hydroxy-2-[(1R)-3-(methylamino)-1-phenylpropoxy]benzoic acid](/img/structure/B14228418.png)
acetate](/img/structure/B14228420.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
